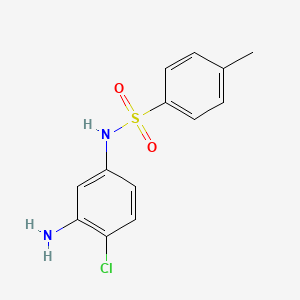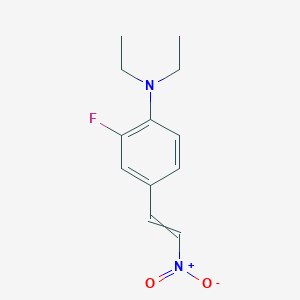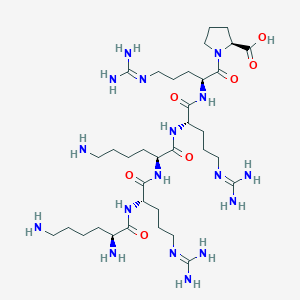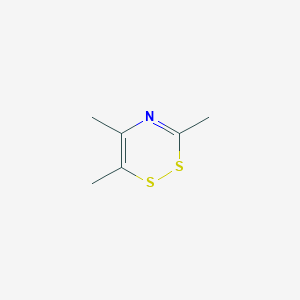
Diethyl 2-oxo-1-phenylpropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-oxo-1-phenylpropyl phosphate is an organophosphorus compound with the molecular formula C13H19O4P It is a derivative of phosphoric acid and is characterized by the presence of a phenyl group and an oxo group attached to the propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-1-phenylpropyl phosphate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction of trialkyl phosphites with iodoacetone yields the desired product in good yields . Another method involves the acylation of methylphosphonates, which includes metalation followed by the reaction with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity of the reagents and to minimize the presence of moisture, which can affect the yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-oxo-1-phenylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphates, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-oxo-1-phenylpropyl phosphate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl 2-oxo-1-phenylpropyl phosphate involves its interaction with molecular targets through its phosphate group. This interaction can inhibit or activate specific enzymes or receptors, leading to various biological effects. The compound can also undergo hydrolysis to release phosphoric acid derivatives, which can further interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl 2-oxo-1-phenylpropyl phosphate include:
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxo-1-phenylethyl)phosphonate
Uniqueness
This compound is unique due to its specific structural features, such as the phenyl group and the oxo group on the propyl chain. These features confer distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
192378-92-0 |
|---|---|
Molekularformel |
C13H19O5P |
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
diethyl (2-oxo-1-phenylpropyl) phosphate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)18-13(11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
UWABAVPEOMEJOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
![9-Ethyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12569229.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)


![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)


![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)

![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
